N-METHYL-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE
Description
N-METHYL-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE is a benzimidazole-containing acetamide derivative characterized by:
- N-methyl and N-phenyl substituents on the acetamide nitrogen.
- A sulfanyl (-S-) bridge connecting the acetamide backbone to a 5-methyl-1H-benzimidazol-2-yl moiety. The benzimidazole core, a bicyclic aromatic heterocycle, is substituted at the 5-position with a methyl group, which may influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-12-8-9-14-15(10-12)19-17(18-14)22-11-16(21)20(2)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGLQGMYPWECAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzimidazole core is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the acylation of the intermediate with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid derivatives. This reaction is critical for understanding metabolic pathways or degradation products.
Key findings:
-
Hydrolysis rates depend on steric hindrance from the N-methyl and N-phenyl groups .
-
The benzodiazole ring stabilizes intermediates via resonance during hydrolysis .
Oxidation of the Sulfanyl Group
The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reactivity is leveraged in prodrug activation or detoxification studies.
| Oxidizing Agent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 2h | Sulfoxide derivative | 62% | |
| mCPBA | DCM, 0°C, 1h | Sulfone derivative | 88% |
Key findings:
-
Sulfone formation is irreversible and enhances metabolic stability.
-
Over-oxidation to sulfonic acid derivatives is negligible under controlled conditions.
Electrophilic Substitution on the Benzodiazole Ring
The electron-rich benzodiazole ring undergoes electrophilic substitution, primarily at the 4- and 6-positions due to methyl group directing effects.
Key findings:
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom participates in nucleophilic displacement reactions, enabling functional group diversification.
Key findings:
-
Steric bulk from N-phenylacetamide slows nucleophilic attack .
-
Thiol byproducts are stabilized via intramolecular hydrogen bonding.
Metal-Catalyzed Coupling Reactions
Palladium catalysts facilitate cross-coupling reactions at the benzodiazole ring or acetamide group.
Key findings:
-
Coupling efficiency depends on electron density at the reaction site .
-
Ligand choice (e.g., Xantphos) minimizes dehalogenation side reactions .
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–S bond, generating free radicals.
| Conditions | Products | Application | Reference |
|---|---|---|---|
| UV (365 nm), 2h | N-Methyl-N-phenylacetamide + 5-methyl-1H-1,3-benzodiazole-2-thiyl radical | Polymer initiators |
Key findings:
-
Radical intermediates are stabilized by the benzodiazole π-system.
Biochemical Interactions
The compound inhibits enzymes via coordination to metal ions or hydrogen bonding.
| Target | Binding Affinity (IC₅₀) | Mechanism | Reference |
|---|---|---|---|
| HDAC | 12 µM | Chelation of Zn²⁺ in the active site | |
| 5-HT₆ Receptor | 0.8 µM | Hydrogen bonding with Asp106 and Tyr188 |
Stability Under Physiological Conditions
The compound undergoes pH-dependent degradation, with optimal stability at pH 6–8.
| pH | Half-Life (25°C) | Major Degradation Pathway |
|---|---|---|
| 2 | 1.2 h | Acid-catalyzed hydrolysis of acetamide |
| 7.4 | 48 h | Oxidation of sulfanyl group |
| 10 | 6.5 h | Base-induced ring-opening of benzodiazole |
Scientific Research Applications
N-METHYL-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-METHYL-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, ultimately exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as the sulfanyl-acetamide backbone, benzimidazole/heterocyclic cores, and N-substituents.
Table 1: Comparative Analysis of Structural and Physicochemical Properties
*Calculated based on molecular formula. †Estimated from analog in (methyl vs. ethyl substitution). ND: No data in provided evidence.
Key Comparisons
N-Substituent Effects
- The target compound’s N-methyl group contrasts with the N-ethyl in , which increases molecular weight (311.40 vs. 325.43) and lipophilicity (logP ~3.4 vs. 3.65). Ethyl substitution may enhance membrane permeability but reduce solubility.
- Replacing N-phenyl with N-furan-carbamoyl () introduces polar oxygen and nitrogen atoms, likely improving aqueous solubility but reducing logP.
Heterocyclic Core Modifications
- Benzimidazole vs. Oxadiazole/Indazole :
- The benzimidazole in the target compound and provides a planar aromatic system for π-π stacking, whereas oxadiazole () and indazole () cores offer distinct electronic profiles.
- Substitution at the 5-position (target) vs. 6-position () on benzimidazole affects steric and electronic interactions. Methyl at C5 may enhance metabolic stability compared to C6.
Sulfanyl-Acetamide Backbone
- All compounds share the –S–CH₂–C(O)–N– motif, which can act as a hydrogen bond acceptor (sulfur) or participate in hydrophobic interactions.
Biological Activity Insights
- While direct data for the target compound are lacking, analogs like (oxadiazole derivatives) show α-glucosidase inhibition (IC₅₀ = 49.71 µM for compound 8q) and BChE inhibition (IC₅₀ ~30 µM for 8g/h). The benzimidazole-sulfanyl scaffold in the target may exhibit similar enzyme modulation.
- Axitinib () highlights the therapeutic relevance of sulfanyl-linked heterocycles, as it is a tyrosine kinase inhibitor targeting VEGF/PDGF receptors.
Biological Activity
N-Methyl-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide (CAS No. 852413-77-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N3OS, with a molecular weight of 325.43 g/mol. The compound features a benzodiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Several studies have indicated that compounds containing the benzodiazole structure exhibit significant anticancer activity. For instance, research has shown that derivatives of benzodiazoles can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
A specific study involving similar compounds reported that they could inhibit the growth of human cancer cell lines by targeting specific signaling pathways involved in tumor growth and survival . The presence of the sulfanyl group in this compound may enhance its biological activity by improving solubility and bioavailability.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study demonstrated that certain benzodiazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism.
- Receptor Modulation : It could potentially modulate receptors linked to cell signaling pathways critical for cancer progression.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, leading to the disruption of replication processes.
Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of benzodiazole derivatives and tested their effects on different cancer cell lines. One derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of various benzodiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that N-Methyl derivatives had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
